Cas no 1567004-85-6 ((2-tert-butylphenyl)methanesulfonyl chloride)

(2-tert-butylphenyl)methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanesulfonyl chloride, 2-(1,1-dimethylethyl)-
- (2-tert-butylphenyl)methanesulfonyl chloride
-
- MDL: MFCD26064620
- Inchi: 1S/C11H15ClO2S/c1-11(2,3)10-7-5-4-6-9(10)8-15(12,13)14/h4-7H,8H2,1-3H3
- InChI Key: UJYABAUJSUWWTJ-UHFFFAOYSA-N
- SMILES: C1(CS(Cl)(=O)=O)=CC=CC=C1C(C)(C)C
(2-tert-butylphenyl)methanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-283746-1.0g |
(2-tert-butylphenyl)methanesulfonyl chloride |
1567004-85-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-283746-0.5g |
(2-tert-butylphenyl)methanesulfonyl chloride |
1567004-85-6 | 0.5g |
$877.0 | 2023-09-07 | ||
Enamine | EN300-283746-1g |
(2-tert-butylphenyl)methanesulfonyl chloride |
1567004-85-6 | 1g |
$914.0 | 2023-09-07 | ||
Enamine | EN300-283746-5.0g |
(2-tert-butylphenyl)methanesulfonyl chloride |
1567004-85-6 | 5.0g |
$4226.0 | 2023-03-01 | ||
Enamine | EN300-283746-10.0g |
(2-tert-butylphenyl)methanesulfonyl chloride |
1567004-85-6 | 10.0g |
$6266.0 | 2023-03-01 | ||
Enamine | EN300-283746-0.05g |
(2-tert-butylphenyl)methanesulfonyl chloride |
1567004-85-6 | 0.05g |
$768.0 | 2023-09-07 | ||
Enamine | EN300-283746-5g |
(2-tert-butylphenyl)methanesulfonyl chloride |
1567004-85-6 | 5g |
$2650.0 | 2023-09-07 | ||
Enamine | EN300-283746-10g |
(2-tert-butylphenyl)methanesulfonyl chloride |
1567004-85-6 | 10g |
$3929.0 | 2023-09-07 | ||
Enamine | EN300-283746-2.5g |
(2-tert-butylphenyl)methanesulfonyl chloride |
1567004-85-6 | 2.5g |
$1791.0 | 2023-09-07 | ||
Enamine | EN300-283746-0.25g |
(2-tert-butylphenyl)methanesulfonyl chloride |
1567004-85-6 | 0.25g |
$840.0 | 2023-09-07 |
(2-tert-butylphenyl)methanesulfonyl chloride Related Literature
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Additional information on (2-tert-butylphenyl)methanesulfonyl chloride
(2-tert-Butylphenyl)methanesulfonyl Chloride (CAS No. 1567004-85-6): An Overview of Its Synthesis, Properties, and Applications in Modern Chemistry
(2-tert-Butylphenyl)methanesulfonyl chloride (CAS No. 1567004-85-6) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and diverse applications in various fields of chemistry, particularly in pharmaceutical and materials science. This compound, also known as 2-(tert-butylphenyl)methanesulfonyl chloride, is a valuable reagent in synthetic organic chemistry, playing a crucial role in the synthesis of complex molecules and functional materials.
The synthesis of (2-tert-butylphenyl)methanesulfonyl chloride typically involves the reaction of 2-(tert-butyl)benzyl alcohol with thionyl chloride (SOCl2) or another suitable chlorinating agent. This reaction proceeds via the formation of an intermediate sulfoxide, which is then further chlorinated to yield the final product. The choice of reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.
In terms of its physical and chemical properties, (2-tert-butylphenyl)methanesulfonyl chloride is a white crystalline solid at room temperature with a melting point ranging from 75 to 78°C. It is highly reactive due to the presence of the sulfonyl chloride functional group, which makes it an excellent electrophilic reagent in various chemical reactions. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF), but it is insoluble in water. These properties make it particularly useful in solution-phase synthesis and catalytic processes.
One of the most significant applications of (2-tert-butylphenyl)methanesulfonyl chloride is in the synthesis of pharmaceuticals and bioactive compounds. The sulfonyl chloride group can readily react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfides, respectively. These derivatives are often key intermediates in the synthesis of drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. For example, recent studies have shown that certain sulfonamides derived from (2-tert-butylphenyl)methanesulfonyl chloride exhibit potent antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation.
Beyond pharmaceuticals, (2-tert-butylphenyl)methanesulfonyl chloride has found applications in materials science and polymer chemistry. Its reactivity makes it a valuable monomer for the synthesis of functional polymers with tailored properties. For instance, researchers have used this compound to synthesize polymers with enhanced thermal stability and mechanical strength, which are essential for high-performance applications such as coatings, adhesives, and electronic materials. Additionally, the ability to introduce functional groups into polymers via reactions with (2-tert-butylphenyl)methanesulfonyl chloride allows for the development of smart materials that can respond to external stimuli such as pH changes or temperature variations.
The safety profile of (2-tert-butylphenyl)methanesulfonyl chloride is an important consideration in its handling and use. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken due to its reactivity and potential for generating toxic fumes when heated or exposed to moisture. Laboratory personnel should use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials.
In conclusion, (2-tert-butylphenyl)methanesulfonyl chloride (CAS No. 1567004-85-6) is a multifaceted compound with a wide range of applications in modern chemistry. Its unique chemical properties make it an indispensable reagent in synthetic organic chemistry, pharmaceutical research, and materials science. As research continues to advance in these fields, the importance of compounds like (2-tert-butylphenyl)methanesulfonyl chloride will only grow, driving further innovation and discovery.
1567004-85-6 ((2-tert-butylphenyl)methanesulfonyl chloride) Related Products
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 506-17-2(cis-Vaccenic acid)




